3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione
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Overview
Description
3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes an ethoxyethyl group, a prop-2-yn-1-yl group, and a thiolane-1,1-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione typically involves a multi-step process. One common method includes the reaction of N-substituted (prop-2-yn-1-yl)amines with ethoxyethyl halides under basic conditions to form the intermediate. This intermediate is then cyclized with a thiolane-1,1-dione precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiolane derivatives.
Scientific Research Applications
3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in dipole-dipole interactions with biological molecules, leading to its biological activity. The pathways involved may include inhibition of enzyme activity or disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their stability and biological activity.
1,3-Imidazole derivatives: Widely used in medicinal chemistry for their antimicrobial properties.
1,3-Thiazole derivatives: Notable for their diverse pharmacological activities.
Uniqueness
3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-ethoxyethyl)-1,1-dioxo-N-prop-2-ynylthiolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-3-6-12(7-8-15-4-2)11-5-9-16(13,14)10-11/h1,11H,4-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOENMDWGPAVICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(CC#C)C1CCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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